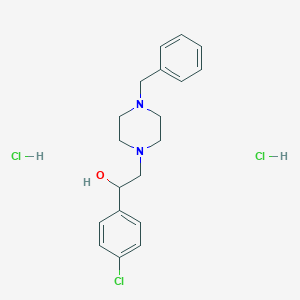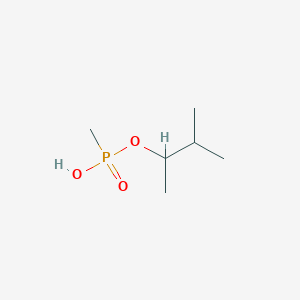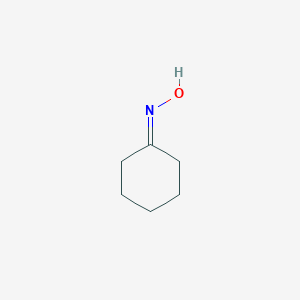
3-Methoxybenzyl bromide
Descripción general
Descripción
3-Methoxybenzyl bromide is a benzyl bromide derivative used as a benzyl group rearrangement catalyst .
Synthesis Analysis
3-Methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. It may also be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione .Molecular Structure Analysis
3-Methoxybenzyl bromide contains a total of 19 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .Chemical Reactions Analysis
3-Methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. It may also be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione and N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine .Physical And Chemical Properties Analysis
3-Methoxybenzyl bromide has a molecular weight of 201.06 g/mol. It has an XLogP3 of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has one hydrogen bond acceptor. It has two rotatable bonds. Its exact mass and monoisotopic mass are 199.98368 g/mol. It has a topological polar surface area of 9.2 Ų . It has a density of 1.4±0.1 g/cm³, a boiling point of 241.1±15.0 °C at 760 mmHg, and a flash point of 95.4±21.5 °C .Aplicaciones Científicas De Investigación
Synthesis of Hexane-Dione Derivatives
3-Methoxybenzyl bromide is utilized in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione . This compound is significant in the study of organic electronic materials due to its potential use in the development of organic semiconductors.
Preparation of Amines
It serves as a precursor for the synthesis of N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine , which is a compound of interest in medicinal chemistry for its potential pharmacological properties.
Diastereoselective Alkylation
The compound is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This application is crucial in the field of stereochemistry, where the creation of chiral centers with high selectivity is essential.
Bicyclic Thionia Compounds
Researchers employ 3-Methoxybenzyl bromide in the synthesis of 2-(3-methoxybenzyl)-3-[(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]-(3S)-2-thionia-bicyclo[2.2.1]-heptane tetrafluoroborate , a compound that can be used in the development of new materials with unique optical properties.
Triazole Derivatives
It is instrumental in creating 1-(3-methoxybenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole , a molecule that has potential applications in the design of new pharmaceuticals and agrochemicals due to the biological importance of triazole rings.
Continuous Flow Photochemistry
3-Methoxybenzyl bromide has been used in continuous flow photochemistry for p-methoxybenzyl protection . This technique is advantageous for scaling up chemical processes and improving reaction safety and efficiency.
Organic Building Blocks
As an organic building block, it finds applications in various synthetic pathways for constructing complex molecules. Its reactivity as a benzyl bromide derivative makes it a versatile reagent in organic synthesis .
Material Science
In material science, derivatives of 3-Methoxybenzyl bromide are explored for their potential use in creating novel polymers and coatings with specific desired properties, such as increased durability or conductivity .
Safety And Hazards
3-Methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. In case of contact, immediate medical attention is required .
Relevant Papers A paper titled “Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection” discusses the use of 3-Methoxybenzyl bromide in continuous flow, revealing compatibility with electron-rich aromatic substrates .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398969 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzyl bromide | |
CAS RN |
874-98-6 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-methoxybenzyl bromide a useful reagent in organic synthesis?
A1: 3-Methoxybenzyl bromide serves as a versatile electrophile in various C-C bond forming reactions. Its reactivity stems from the benzylic bromide moiety, which is readily activated by organometallic reagents. For example, research has demonstrated the direct coupling of 3-methoxybenzyl bromide with diphenylzinc to form a Csp2-Csp3 bond, yielding 1-(3-methoxyphenyl)-1,1-diphenylethane. [] This reaction proceeds rapidly at room temperature without the need for external catalysts, highlighting the inherent reactivity of this benzylic bromide. []
Q2: Does the choice of solvent influence the reactivity of 3-methoxybenzyl bromide?
A2: Yes, solvent choice significantly impacts the reaction outcome. Studies using diphenylzinc as the coupling partner reveal a dramatic solvent effect. While the reaction proceeds readily in non-coordinating solvents like benzene, the addition of coordinating ethereal solvents, such as THF, significantly hinders the formation of the desired cross-coupled product. [] This suggests that the presence of coordinating solvents may interfere with the formation of reactive organozinc intermediates or alter the reaction pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





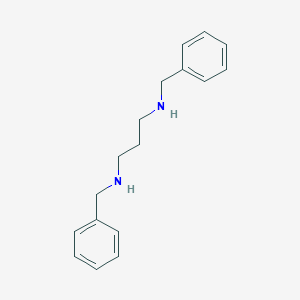
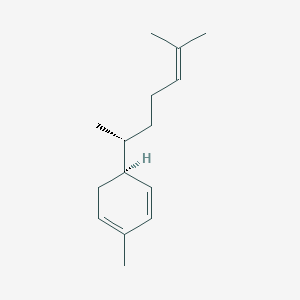
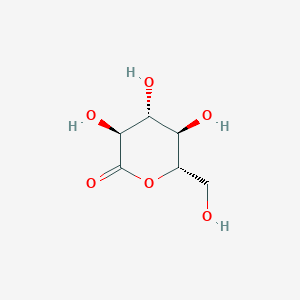




![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
